L-Valyl-L-citrulline

Non-internalizing ADC Extracellular payload release Tumor microenvironment

L-Valyl-L-citrulline (Val-Cit; CAS 159858-33-0; molecular weight 274.32; formula C11H22N4O4) is a hydrophobic dipeptide solid with good solubility in both aqueous and organic solvents and adequate chemical stability under standard storage conditions. It functions as a cleavable linker in antibody-drug conjugate (ADC) synthesis, designed to be specifically cleaved by the lysosomal protease cathepsin B at the amide bond between citrulline and the PABC spacer.

Molecular Formula C11H22N4O4
Molecular Weight 274.32 g/mol
CAS No. 159858-33-0
Cat. No. B3106666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-citrulline
CAS159858-33-0
Molecular FormulaC11H22N4O4
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)N
InChIInChI=1S/C11H22N4O4/c1-6(2)8(12)9(16)15-7(10(17)18)4-3-5-14-11(13)19/h6-8H,3-5,12H2,1-2H3,(H,15,16)(H,17,18)(H3,13,14,19)/t7-,8-/m0/s1
InChIKeyAGGWFDNPHKLBBV-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Valyl-L-citrulline (Val-Cit) CAS 159858-33-0: Cathepsin B-Cleavable Dipeptide Linker for ADC Research and Procurement


L-Valyl-L-citrulline (Val-Cit; CAS 159858-33-0; molecular weight 274.32; formula C11H22N4O4) is a hydrophobic dipeptide solid with good solubility in both aqueous and organic solvents and adequate chemical stability under standard storage conditions . It functions as a cleavable linker in antibody-drug conjugate (ADC) synthesis, designed to be specifically cleaved by the lysosomal protease cathepsin B at the amide bond between citrulline and the PABC spacer [1]. The Val-Cit-PABC linker system is the most widely adopted cleavable linker platform in ADC development and is incorporated in multiple FDA-approved ADCs including brentuximab vedotin (Adcetris®) [2][3].

Why Val-Cit Cannot Be Interchanged with Val-Ala, Val-Lys, or Other Dipeptide ADC Linkers Without Performance Consequence


Dipeptide linkers bearing identical payloads and antibody scaffolds exhibit substantially different in vivo stability profiles, cleavage site specificity, and resultant anticancer activity based on single amino acid substitutions [1]. Mass spectrometric analysis has demonstrated that Val-Cit, Val-Ala, Val-Lys, and Val-Arg linkers undergo distinct proteolytic degradation patterns and produce different catabolites in vivo [1]. Furthermore, species-specific carboxylesterase susceptibility (e.g., Ces1C in rodent plasma) differentially affects Val-Cit-containing ADCs versus alternative linker designs, directly impacting preclinical evaluation and translational predictability [2]. These linker-intrinsic performance differences preclude generic substitution without re-optimization of the entire ADC construct.

L-Valyl-L-citrulline Evidence-Based Procurement Guide: Quantitative Differentiation from Val-Ala, Val-Lys, Val-Arg, and Non-Cleavable Linkers


Superior Anticancer Activity of Val-Cit Versus Val-Ala in Non-Internalizing ADC Settings: In Vivo Tumor Volume Reduction

In a head-to-head comparison of F16 antibody-MMAE conjugates bearing four different dipeptide linkers, the Val-Ala linker exhibited better anticancer performance than Val-Cit in mice bearing A431 human epidermoid carcinoma xenografts [1]. This differential efficacy was attributed to distinct in vivo stability and cleavage site differences revealed by mass spectrometry [1]. The study demonstrates that Val-Cit remains a viable and widely characterized option, but Val-Ala may be preferred specifically in non-internalizing ADC applications where extracellular protease-mediated release dominates.

Non-internalizing ADC Extracellular payload release Tumor microenvironment

Val-Cit as the Clinical Benchmark Dipeptide Linker: Faster Lysosomal Processing Compared to Ala-Ala

In a systematic screen of dipeptide linkers for ADC lysosomal activation, ADCs incorporating L-amino acid dipeptide linkers including Val-Cit and Val-Ala demonstrated faster lysosomal processing in target cancer cells compared to the L-Ala-L-Ala linked ADC [1]. Additionally, L-amino acid dipeptide linker ADCs exhibited superior in vitro cytotoxic potencies across multiple cell lines compared to both D-Ala-D-Ala dipeptide linker ADCs and ADCs with noncleavable linkers [1].

Lysosomal activation Proteolytic processing ADC optimization

High-Efficiency Cathepsin B-Mediated Payload Release: Quantitative Enzymatic Cleavage of Val-Cit Linker

In a quantitative conjugated payload measurement study, an ADC utilizing a Val-Cit dipeptide linker achieved high-efficiency release of the payload PF-06380101 using purified cathepsin B enzyme, enabling reliable LC/MS-based pharmacokinetic profiling [1]. The study also demonstrated that payload from sources other than the intact ADC (e.g., albumin adducts) contributed only up to 4% of total conjugated payload, while accounting for approximately 35% of payload lost from the ADC at 48 hours post-dosing in rats [1].

Payload release efficiency Cathepsin B cleavage ADC pharmacokinetics

Optimized Synthesis Methodology: 50% Overall Yield Without Epimerization

An improved synthetic route for the cathepsin B-cleavable Mc-Val-Cit-PABOH linker was developed, proceeding in six steps from L-citrulline with a 50% overall yield [1]. The revised methodology was characterized as high-yielding, reproducible, and devoid of epimerization—a critical quality attribute for maintaining stereochemical integrity in GMP manufacturing [1]. The synthesis avoids undesirable epimerization issues encountered in alternative routes and proceeds with improved overall yield compared to previous methods [1].

Linker synthesis Process reproducibility Manufacturing scalability

Species-Specific Stability Limitation: Val-Cit Susceptibility to Murine Carboxylesterase 1C

While Val-Cit-PABC linkers are readily cleaved by cathepsins in the lysosome and remain reasonably stable in human plasma, they are susceptible to cleavage by carboxylesterase 1C (Ces1C) in mouse and rat plasma [1]. This species-specific instability hinders preclinical evaluation of Val-Cit-containing ADCs in rodent models and has driven the development of alternative linker designs with improved cross-species stability [1].

Species-specific stability Preclinical translation Linker engineering

Clinical Validation: Val-Cit Linker in FDA-Approved ADC Brentuximab Vedotin (Adcetris®)

The Val-Cit-PABC linker is incorporated in the FDA-approved ADC brentuximab vedotin (Adcetris®), which targets CD30 and delivers the MMAE payload for the treatment of Hodgkin lymphoma and systemic anaplastic large cell lymphoma [1][2]. This clinical and regulatory validation establishes Val-Cit as the most extensively characterized dipeptide linker in human oncology applications.

FDA-approved ADC Clinical validation Regulatory precedent

Recommended Application Scenarios for L-Valyl-L-citrulline Based on Quantitative Differentiation Evidence


Internalizing ADC Development with Cathepsin B-Dependent Payload Release

Val-Cit is the optimal choice for conventional internalizing ADC programs where antibody-mediated cellular uptake and subsequent lysosomal trafficking are intended. Faster lysosomal processing compared to Ala-Ala linkers and superior in vitro potency versus D-Ala-D-Ala and noncleavable linker ADCs [1] support this application. The Val-Cit-PABC system's specific cathepsin B cleavage mechanism at the citrulline-PABC amide bond ensures targeted intracellular payload liberation [2].

Regulatory-Focused ADC Programs Requiring Established Clinical Precedent

For programs prioritizing regulatory efficiency and reduced CMC development risk, Val-Cit provides the strongest clinical validation among dipeptide linkers. Its incorporation in FDA-approved Adcetris® (brentuximab vedotin) [1] and multiple clinical-stage ADCs [2] establishes an extensive safety, efficacy, and manufacturing knowledge base that can accelerate IND/IMPD filing strategies.

High-Throughput ADC Screening and PK Assay Development

The high-efficiency cathepsin B-mediated release of payloads from Val-Cit linkers [1] enables robust in vitro screening workflows and precise LC/MS-based pharmacokinetic characterization. The quantitative enzymatic release methodology allows reliable measurement of conjugated payload without interference from non-ADC sources (≤4% contribution to total conjugated payload) [1], supporting DAR determination and PK/PD modeling.

Scale-Up Manufacturing with Validated High-Yield Synthesis

Programs requiring gram-to-kilogram scale synthesis of Val-Cit-PABC linkers can leverage the optimized six-step route from L-citrulline, which delivers 50% overall yield without epimerization [1]. This reproducible, epimerization-free methodology ensures stereochemical integrity and batch-to-batch consistency essential for GMP manufacturing and regulatory compliance.

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